molecular formula C5H7ClO3 B3133212 (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester CAS No. 38362-94-6

(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester

Cat. No.: B3133212
CAS No.: 38362-94-6
M. Wt: 150.56 g/mol
InChI Key: OQIYGSPEMWMAFA-ONEGZZNKSA-N
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Description

(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular ester is characterized by the presence of a chloro group and a hydroxy group on the acrylic acid backbone, making it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester typically involves the esterification of (e)-2-Chloro-3-hydroxy-acrylic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction can be represented as follows:

(e)-2-Chloro-3-hydroxy-acrylic acid+ethanolH2SO4(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester+water\text{(e)-2-Chloro-3-hydroxy-acrylic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} (e)-2-Chloro-3-hydroxy-acrylic acid+ethanolH2​SO4​​(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using a fixed-bed reactor. The reaction conditions are optimized to achieve high yields and purity of the ester. Catalysts such as ion-exchange resins or supported acids are often used to facilitate the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester is unique due to the presence of both a chloro group and a hydroxy group on the acrylic acid backbone. This structural feature imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl (E)-2-chloro-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIYGSPEMWMAFA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\O)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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